molecular formula C10H8ClNO2S B13578633 8-Chloronaphthalene-1-sulfonamide

8-Chloronaphthalene-1-sulfonamide

Cat. No.: B13578633
M. Wt: 241.69 g/mol
InChI Key: OIUXSCGLVHLXMG-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-1-sulfonamide is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.7 g/mol. This compound is characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and a sulfonamide group at the 1st position. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of 8-Chloronaphthalene-1-sulfonamide can be achieved through several methods. One common approach involves the direct synthesis from thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another efficient method involves the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds .

Chemical Reactions Analysis

8-Chloronaphthalene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiols, amines, and sodium sulfinates . For instance, the oxidative coupling of thiols and amines can produce structurally diverse sulfonamides in a single step . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Chloronaphthalene-1-sulfonamide has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organosulfur compounds, which have significant roles in pharmaceuticals, agrochemicals, and polymers . In the pharmaceutical industry, sulfonamides are known for their antibacterial, anticancer, antitumor, anti-inflammatory, and HIV protease inhibitory activities . Additionally, this compound is used in the development of new materials and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 8-Chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition of folic acid synthesis leads to the bacteriostatic activity of sulfonamides .

Comparison with Similar Compounds

8-Chloronaphthalene-1-sulfonamide can be compared with other similar compounds such as sulfenamides, sulfinamides, and other sulfonamides . These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, sulfenamides are widely used as vulcanization accelerators in the rubber industry, while sulfonamides are primarily known for their pharmaceutical applications . The unique combination of a chlorine atom and a sulfonamide group in this compound distinguishes it from other related compounds.

Properties

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.69 g/mol

IUPAC Name

8-chloronaphthalene-1-sulfonamide

InChI

InChI=1S/C10H8ClNO2S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H2,12,13,14)

InChI Key

OIUXSCGLVHLXMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)N)C(=CC=C2)Cl

Origin of Product

United States

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